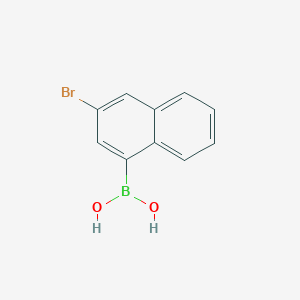
3-Bromonaphthalene-1-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromonaphthalene-1-boronic acid: is an organoboron compound that features a bromine atom at the 3-position and a boronic acid group at the 1-position of a naphthalene ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including 3-Bromonaphthalene-1-boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic rather than boronic esters .
Industrial Production Methods: Industrial production methods for boronic acids often involve large-scale Suzuki-Miyaura coupling reactions. These methods leverage the mild and functional group-tolerant reaction conditions of the Suzuki-Miyaura coupling to produce boronic acids efficiently .
Chemical Reactions Analysis
Types of Reactions: 3-Bromonaphthalene-1-boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using a radical approach.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Radical initiators and specific solvents are used to facilitate the reaction.
Major Products:
Scientific Research Applications
Chemistry: 3-Bromonaphthalene-1-boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling .
Biology and Medicine:
Industry: In the industrial sector, boronic acids are used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action for 3-Bromonaphthalene-1-boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Naphthalene-1-boronic acid: Lacks the bromine atom at the 3-position, making it less reactive in certain coupling reactions.
4-Bromo-1-naphthaleneboronic acid: Similar structure but with the bromine atom at the 4-position, which can lead to different reactivity and selectivity in reactions.
Uniqueness: 3-Bromonaphthalene-1-boronic acid is unique due to the presence of both the bromine atom and the boronic acid group on the naphthalene ring, which allows for versatile reactivity in organic synthesis .
Properties
Molecular Formula |
C10H8BBrO2 |
|---|---|
Molecular Weight |
250.89 g/mol |
IUPAC Name |
(3-bromonaphthalen-1-yl)boronic acid |
InChI |
InChI=1S/C10H8BBrO2/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6,13-14H |
InChI Key |
WWJLYGQKEPBIJF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC2=CC=CC=C12)Br)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















